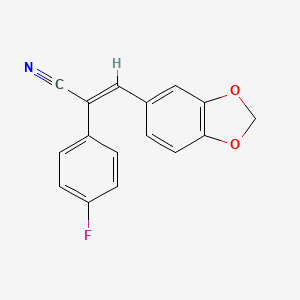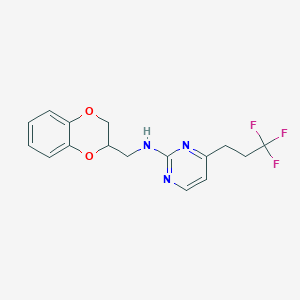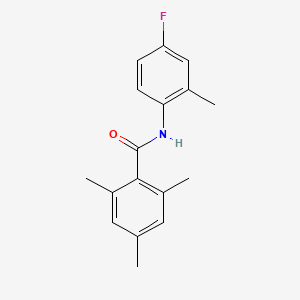
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile, also known as BF-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the acrylonitrile family and has a unique chemical structure that makes it a promising candidate for use in drug discovery and development.
作用机制
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile is complex and not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways. For example, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound can induce apoptosis and inhibit cell growth. In Alzheimer's disease models, this compound can reduce the accumulation of amyloid-beta peptides and improve cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
实验室实验的优点和局限性
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has several advantages for use in lab experiments. It is a stable and pure compound that can be easily synthesized in large quantities. Additionally, this compound has shown promising results in various scientific research applications, making it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results. Additionally, the effects of this compound on different cell types and organisms may vary, which can complicate experimental design.
未来方向
There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile. One direction is to further investigate the mechanism of action of this compound, which could provide insights into its potential uses in various fields. Additionally, the development of new synthetic methods for this compound could lead to the synthesis of new derivatives with unique properties. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Finally, the use of this compound in combination with other drugs or therapies could lead to enhanced therapeutic effects and improved patient outcomes.
合成方法
The synthesis of 3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile involves the reaction between 4-fluorobenzaldehyde and 3-(1,3-benzodioxol-5-yl)acrylonitrile in the presence of a catalyst. The reaction is carried out under specific conditions, including temperature and pressure, to obtain a high yield of this compound. The synthesis method has been optimized to ensure the purity and stability of the compound, which is essential for its use in scientific research.
科学研究应用
3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)acrylonitrile has been extensively studied for its potential applications in various fields, including drug discovery, materials science, and organic synthesis. In drug discovery, this compound has shown promising results as a potential anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Additionally, this compound has shown potential as a treatment for Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.
In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. For example, this compound has been used to synthesize metal-organic frameworks (MOFs) with high surface area and porosity, which have potential applications in gas storage and separation.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-14-4-2-12(3-5-14)13(9-18)7-11-1-6-15-16(8-11)20-10-19-15/h1-8H,10H2/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUZQSVUBZQMHT-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~4~-[4-(aminosulfonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5306100.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5306102.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[(6-methylpyridin-3-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5306106.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)

![2-{[(4-benzyl-1-piperidinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5306148.png)


![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306156.png)
